Sulfabromomethazine sodium
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Overview
Description
Sulfabromomethazine sodium: is a sulfonamide antibiotic compound. . This compound is primarily used in veterinary medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfabromomethazine sodium involves the reaction of 5-bromo-4,6-dimethylpyrimidine-2-amine with 4-aminobenzenesulfonamide under specific conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sulfabromomethazine sodium undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents like chlorine or fluorine under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzenesulfonamide derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Sulfabromomethazine sodium is used as a reference compound in analytical chemistry for the development of new analytical methods and techniques .
Biology: In biological research, it is used to study the effects of sulfonamide antibiotics on bacterial growth and resistance mechanisms .
Industry: In the pharmaceutical industry, it is used in the formulation of veterinary drugs and as a standard for quality control .
Mechanism of Action
Sulfabromomethazine sodium exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for bacterial DNA synthesis. By competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase, this compound effectively inhibits bacterial growth .
Comparison with Similar Compounds
Sulfamethazine: Another sulfonamide antibiotic with a similar mechanism of action but different chemical structure.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethoxazole: Often combined with trimethoprim for a broader spectrum of antibacterial activity.
Uniqueness: Sulfabromomethazine sodium is unique due to the presence of a bromine atom in its structure, which can influence its pharmacokinetic properties and spectrum of activity compared to other sulfonamides .
Properties
CAS No. |
3691-68-7 |
---|---|
Molecular Formula |
C12H12BrN4NaO2S |
Molecular Weight |
379.21 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(5-bromo-4,6-dimethylpyrimidin-2-yl)azanide |
InChI |
InChI=1S/C12H12BrN4O2S.Na/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10;/h3-6H,14H2,1-2H3;/q-1;+1 |
InChI Key |
BYTJZIVWFMOARV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C)Br.[Na+] |
Canonical SMILES |
CC1=C(C(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C)Br.[Na+] |
3691-68-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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